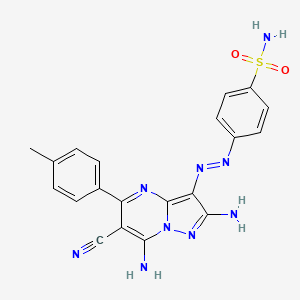
Cdk2-IN-12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cdk2-IN-12 is a selective inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. CDK2 plays a crucial role in driving the transition from the G1 phase to the S phase of the cell cycle, making it a significant target for cancer therapy. The inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, thereby providing a potential therapeutic approach for treating various cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cdk2-IN-12 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. One common synthetic route includes the use of pyrazolo[3,4-d]pyrimidine derivatives. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Cdk2-IN-12 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Aplicaciones Científicas De Investigación
Cdk2-IN-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK2 in various chemical reactions and pathways.
Biology: Employed in cell biology studies to investigate the effects of CDK2 inhibition on cell cycle progression and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers that exhibit overactive CDK2 activity.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting CDK2
Mecanismo De Acción
Cdk2-IN-12 exerts its effects by selectively inhibiting CDK2 activity. The compound binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of downstream targets involved in cell cycle progression. This inhibition leads to cell cycle arrest at the G1-S transition, ultimately resulting in apoptosis of cancer cells. The molecular targets and pathways involved include the retinoblastoma protein (RB) and E2F transcription factors .
Comparación Con Compuestos Similares
Similar Compounds
Roscovitine: Another CDK2 inhibitor with a broader spectrum of activity against other CDKs.
Palbociclib: A selective inhibitor of CDK4/6, often compared with CDK2 inhibitors for its role in cell cycle regulation.
Dinaciclib: A potent inhibitor of multiple CDKs, including CDK2, CDK5, and CDK9
Uniqueness of Cdk2-IN-12
This compound is unique due to its high selectivity for CDK2 over other CDKs, which reduces off-target effects and enhances its therapeutic potential. This selectivity makes it a valuable tool for studying CDK2-specific pathways and developing targeted cancer therapies .
Propiedades
Fórmula molecular |
C20H17N9O2S |
|---|---|
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
4-[[2,7-diamino-6-cyano-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H17N9O2S/c1-11-2-4-12(5-3-11)16-15(10-21)19(23)29-20(25-16)17(18(22)28-29)27-26-13-6-8-14(9-7-13)32(24,30)31/h2-9H,23H2,1H3,(H2,22,28)(H2,24,30,31) |
Clave InChI |
XIEZNUNKXXLJEK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2C#N)N)N)N=NC4=CC=C(C=C4)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


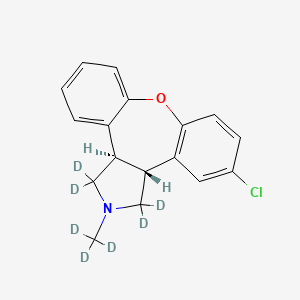

![4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8](/img/structure/B12415380.png)

![N-[3-[(4R,5R,6R)-2-azanyl-5-fluoranyl-4,6-dimethyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluoranyl-phenyl]-5-(fluoranylmethoxy)pyrazine-2-carboxamide](/img/structure/B12415393.png)


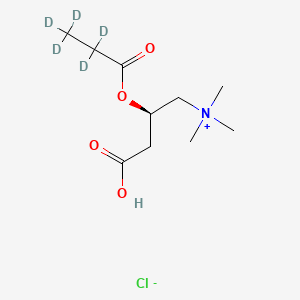
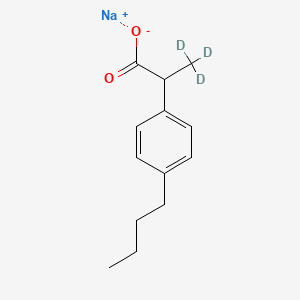
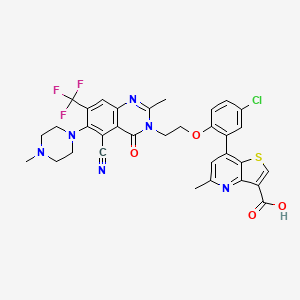
![1-(4-cyanophenyl)-N-(3-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B12415435.png)
![N-(2-((2,5-Dimethoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B12415436.png)


